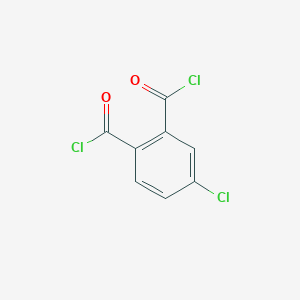
4-Chlorobenzene-1,2-dicarbonyl dichloride
Cat. No. B8610945
Key on ui cas rn:
62366-66-9
M. Wt: 237.5 g/mol
InChI Key: RNOVZBXRHVJOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05049682
Procedure details


To a 1-l three-necked flask, equipped with a mechanical stirrer, a condenser with a gas outlet and an equa-pressured addition funnel, is charged 241.5 g (1 mole) of 4-chloratetrahydrophthaloyl chloride and 36 g of chlorobenzene. The mixture is heated to 100°-110° C. with stirring. Bromine, 320 g (2 moles) is added dropwise into the solution in a sub-surface manner. The color dissipates quickly and an evolution of gas occurs. When approximately 240 g of bromine has been added, the pot temperature is raised to 135° C. The addition of bromine continues until completion. The pot temperature is then raised to 165°-170° C. for 2-4 fours. during this period, an additional amount of bromine, such as about 10 to 15 g, may be added to complete the conversion of 4-chlorotetrahydrophthaloyl chloride. A good yield of 4-chlorophthaloyl chloride will be obtained from the distillation of the mixture.






Name
4-chlorotetrahydrophthaloyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers


|
REACTION_CXSMILES
|
[Cl-].BrBr.[Cl:4][CH:5]1[CH:13]=[CH:12][CH:8]([C:9]([Cl:11])=[O:10])[CH:7]([C:14]([Cl:16])=[O:15])[CH2:6]1>ClC1C=CC=CC=1>[Cl:4][C:5]1[CH:6]=[C:7]([C:14]([Cl:16])=[O:15])[C:8](=[CH:12][CH:13]=1)[C:9]([Cl:11])=[O:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
241.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-]
|
|
Name
|
|
|
Quantity
|
36 g
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Three
|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Six
|
Name
|
4-chlorotetrahydrophthaloyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1CC(C(C(=O)Cl)C=C1)C(=O)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 1-l three-necked flask, equipped with a mechanical stirrer, a condenser with a gas outlet and an equa-pressured addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated to 100°-110° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The pot temperature is then raised to 165°-170° C. for 2-4 fours
|
WAIT
|
Type
|
WAIT
|
|
Details
|
during this period
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C(C(=O)Cl)=CC1)C(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
